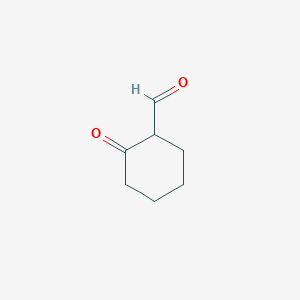
2-Oxocyclohexanecarbaldehyde
Descripción general
Descripción
2-Oxocyclohexanecarbaldehyde is a bifunctional carbonyl compound with the molecular formula C₇H₁₀O₂. It is known for its reactivity with amines to form carbinols and its use as a more environmentally friendly alternative to piperidine . This compound is also referred to as cyclohexanecarboxaldehyde, 2-oxo-, and has various applications in organic synthesis and industrial processes .
Métodos De Preparación
2-Oxocyclohexanecarbaldehyde can be synthesized through several methods:
Oxidation of Cyclohexanol: One common method involves the oxidation of cyclohexanol using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Hydration of Cyclohexene: Another method includes the hydration of cyclohexene followed by oxidation to form the desired aldehyde.
Industrial Production: Industrially, it can be produced through the catalytic oxidation of cyclohexane in the presence of air or oxygen, using catalysts like cobalt or manganese salts.
Análisis De Reacciones Químicas
2-Oxocyclohexanecarbaldehyde undergoes various chemical reactions:
Oxidation: It can be further oxidized to form cyclohexanecarboxylic acid using strong oxidizing agents.
Substitution: It reacts with primary amines to form isomeric products, depending on the position of substitution on the aromatic ring.
Electrochemical Reactions: It has been shown to react electrochemically in asymmetric synthesis.
Aplicaciones Científicas De Investigación
2-Oxocyclohexanecarbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-oxocyclohexanecarbaldehyde involves its reactivity with nucleophiles, such as amines, to form carbinols. This reaction is facilitated by the presence of the carbonyl group, which acts as an electrophilic center . The compound can also undergo electrochemical reactions, leading to the formation of various products depending on the reaction conditions .
Comparación Con Compuestos Similares
2-Oxocyclohexanecarbaldehyde can be compared with other similar compounds such as:
Cyclohexanone: Both compounds contain a cyclohexane ring with a carbonyl group, but this compound has an additional aldehyde group, making it more reactive.
Cyclohexanecarboxaldehyde: This compound lacks the ketone group present in this compound, resulting in different reactivity and applications.
2-Formylcyclohexanone: Similar to this compound, this compound contains both an aldehyde and a ketone group, but the position of the functional groups may vary.
Propiedades
IUPAC Name |
2-oxocyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPPUFSZQDCMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480030, DTXSID20901489 | |
| Record name | 2-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_613 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-63-1 | |
| Record name | 2-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


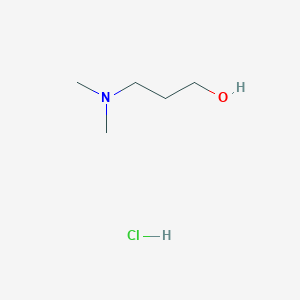
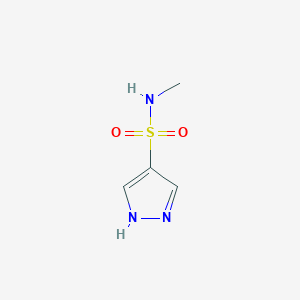
![2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3046007.png)

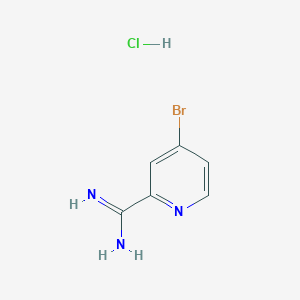

![4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3046013.png)


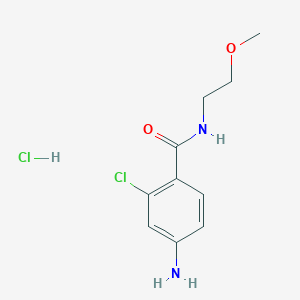


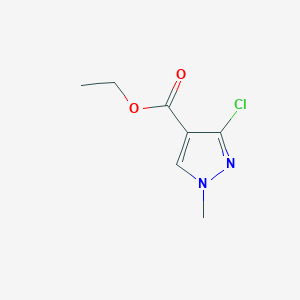
![Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester](/img/structure/B3046026.png)
